molecular formula C10H12ClF3N2 B1479833 1-(2-chloroethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole CAS No. 2092802-22-5

1-(2-chloroethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B1479833
CAS No.: 2092802-22-5
M. Wt: 252.66 g/mol
InChI Key: OREVOPMZQAWZPJ-UHFFFAOYSA-N
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Description

Compounds like “1-(2-chloroethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole” belong to a class of organic compounds known as indazoles, which are aromatic heterocyclic compounds . The trifluoromethyl group is often used in pharmaceuticals and agrochemicals due to its high stability and lipophilicity .


Synthesis Analysis

The synthesis of such compounds usually involves complex organic reactions. For instance, the trifluoromethyl group can be introduced via radical trifluoromethylation .


Chemical Reactions Analysis

The chemical reactivity of such compounds would depend on the functional groups present. For instance, the trifluoromethyl group is known for its high stability .

Scientific Research Applications

Crystal Structure and Supramolecular Interactions

  • The structures of NH-indazoles, including variants with trifluoromethyl groups, have been studied using X-ray crystallography and multinuclear magnetic resonance spectroscopy. Indazoles including trifluoromethyl groups were found to crystallize in the form of helices, a unique behavior rationalized by hydrogen bonds and aromatic interactions (Teichert et al., 2007).

Synthesis and Antioxidant Properties

  • Research on the efficient synthesis of tetrahydroindazole derivatives has been conducted, highlighting a simple and green method for their creation. These derivatives, including 3-trifluoromethyl variants, show potential as antioxidants, as evaluated in vitro (Polo et al., 2016).

Photoredox Catalysis

  • Visible-light-promoted regioselective C3-H trifluoromethylation of 2 H-indazole under metal-free conditions has been developed, revealing a practical approach to a library of trifluoromethylated indazoles. This process proceeds via a radical mechanism (Murugan et al., 2019).

Antimicrobial Activity

  • Indazole regioisomers have been studied for their potential as antimicrobial agents. For instance, 3-amino-4-(trifluoromethyl)-6-phenyl-1H-indazole-7-carbonitrile showed significant activity against various bacterial and fungal species (Yakaiah et al., 2008).

Coordination Compounds and Enzyme Inhibition

  • The coordination behavior of tetrahydro-1H-indazole with various metals has been explored, revealing different structural and biological activities. These compounds have shown promise in antibacterial, antifungal, antioxidant, and enzyme inhibition studies (Khan et al., 2017).

Supramolecular Assembly in Metal Complexes

  • Perfluorinated indazolato coinage metal complexes have been synthesized, demonstrating diverse regiochemistry and potential applications in areas such as materials science (Kleinwächter et al., 2013).

Organic Light-Emitting Diodes (OLEDs)

  • Iridium(III) complexes with phenylpyrazole derivatives, including trifluoromethylphenyl-indazole, have been developed for use in OLEDs. These complexes can emit light in various colors and have potential applications in display technologies (Niu et al., 2018).

Fluorescent Dyes and Sensing Applications

  • Fluorescent dyes containing pyrazolylpyrene and indazole structures have been developed, showing potential for sensing acidic environments due to their weak base properties and changes in emission spectra upon protonation (Wrona-Piotrowicz et al., 2022).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some trifluoromethyl-containing compounds are used in medicinal chemistry and their mechanism of action involves interaction with biological targets .

Safety and Hazards

The safety and hazards associated with such compounds would depend on factors like toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

Future research on such compounds could involve exploring their potential applications in various fields like medicinal chemistry, materials science, and agrochemistry .

Properties

IUPAC Name

1-(2-chloroethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF3N2/c11-5-6-16-8-4-2-1-3-7(8)9(15-16)10(12,13)14/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREVOPMZQAWZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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